

Application Note and Protocol: Utilizing Chromium-50 for Paleo-Oceanographic Redox Studies

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Compound of Interest

Compound Name: Chromium-50

Cat. No.: B1252018

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Introduction

The stable isotope composition of chromium (Cr) in marine sediments has emerged as a powerful proxy for reconstructing past ocean-atmosphere oxygen levels.[1][2][3][4] The method is based on the redox-sensitive behavior of chromium. In oxic (oxygen-rich) environments, chromium exists predominantly as the soluble and mobile hexavalent species, chromate (Cr(VI)).[3] In contrast, under reducing conditions, Cr(VI) is reduced to the trivalent form (Cr(III)), which is significantly less soluble, particle-reactive, and is readily removed from the water column and buried in sediments.[3][5] This reduction process is accompanied by significant isotopic fractionation, where the lighter isotopes (like ^{52}Cr) are preferentially incorporated into the Cr(III) phase, leaving the remaining dissolved Cr(VI) pool enriched in the heavier isotope, ^{53}Cr . [2] Consequently, the chromium isotopic composition (expressed as $\delta^{53}\text{Cr}$) of ancient marine sediments can provide a record of the extent of marine anoxia and the history of terrestrial oxidative weathering.[3][6]

This document provides detailed application notes and a comprehensive protocol for the use of chromium isotopes in paleo-oceanography, with a focus on the analytical procedures involving a ^{50}Cr - ^{54}Cr double spike for high-precision isotope ratio measurements.

Application Notes

Principle of the $\delta^{53}\text{Cr}$ Paleo-Redox Proxy

The fundamental premise of the $\delta^{53}\text{Cr}$ proxy is that the oxidation of Cr(III) in continental rocks to soluble Cr(VI) requires an oxidizing agent, primarily manganese oxides, which are stable in the presence of free oxygen.[6] This Cr(VI) is then transported to the oceans via rivers.

- **Oxic Oceans:** In a well-oxygenated ocean, the residence time of Cr(VI) is long, and its removal to sediments is limited. The $\delta^{53}\text{Cr}$ signature of authigenic (formed in place) chromium in sediments will reflect the isotopic composition of the global seawater reservoir.
- **Anoxic/Euxinic Oceans:** In oceans with widespread anoxic or euxinic (anoxic and sulfidic) zones, dissolved Cr(VI) is reduced to Cr(III) in the water column or within the sediment.[7] This partial reduction leads to an isotopically light $\delta^{53}\text{Cr}$ signature in the authigenic sediment fraction, while the residual seawater becomes isotopically heavier.[1][7][8] However, if reduction is quantitative (complete), the sediment will inherit the $\delta^{53}\text{Cr}$ of the overlying water without fractionation.[9]

Therefore, shifts in the $\delta^{53}\text{Cr}$ values of sedimentary rocks over geological time are interpreted as changes in the global extent of marine anoxia and the intensity of continental oxidative weathering.[3][6]

Data Interpretation

Interpreting sedimentary $\delta^{53}\text{Cr}$ records requires careful consideration of local versus global signals. It is crucial to distinguish the authigenic Cr fraction, which records the seawater chemistry, from the detrital fraction derived from the weathering of continental crust.[10] The detrital component typically has a $\delta^{53}\text{Cr}$ value close to that of bulk silicate Earth ($-0.12 \pm 0.10\text{‰}$).[11]

Parameter	Interpretation
Positive $\delta^{53}\text{Cr}$ Excursion	Often indicates increased global oxygenation, leading to more extensive oxidative weathering on land and a heavier global seawater Cr isotope reservoir.
Negative $\delta^{53}\text{Cr}$ Excursion	May suggest an expansion of local or global anoxia, leading to the burial of isotopically light Cr(III).
$\delta^{53}\text{Cr}$ near Bulk Earth Value	Can indicate deposition under highly reducing conditions where Cr(VI) reduction was quantitative, or a strong detrital influence. ^{[7][9]}

Quantitative Data Summary

The following tables summarize typical chromium concentrations and $\delta^{53}\text{Cr}$ values from various marine environments, providing a baseline for data comparison.

Table 1: Representative $\delta^{53}\text{Cr}$ Values in Modern Marine Environments

Environment	Location	Sample Type	$\delta^{53}\text{Cr}$ (‰)	Reference
Oxic Seawater	Sub-tropical North Atlantic	Dissolved Cr	+1.06 to +1.42	[11]
Oxic Seawater	Argentine Basin	Dissolved Cr	~+0.6	[4]
Redox-Stratified Estuary	Chesapeake Bay (Euxinic Deep Water)	Dissolved Cr	-0.41	[1]
Anoxic Basin	Cariaco Basin	Authigenic Sediment Leach	+0.38 \pm 0.10	[10]
Oxygen Minimum Zone	Peru Margin	Authigenic Sediment Leach	+0.45 to +0.61	[10][11]
Oxic Sediments	Various	Detrital Fraction	-0.05 \pm 0.10	[10]
Bulk Silicate Earth	N/A	Igneous Rocks	-0.12 \pm 0.10	[11]

Table 2: Chromium Concentrations in Marine Samples

Environment	Location	Sample Type	Cr Concentration	Reference
Oxic Seawater	Sub-tropical North Atlantic	Dissolved	1.84 - 2.63 nmol kg ⁻¹	[11]
Euxinic Deep Water	Chesapeake Bay	Dissolved	0.51 nmol kg ⁻¹	[1]
Carbonate Sediments	Various	Carbonate Fraction	1.14 - 16.21 ppm	[6]

Experimental Protocols

This section details the analytical procedure for determining the $\delta^{53}\text{Cr}$ of the authigenic fraction of marine sediments using a ^{50}Cr - ^{54}Cr double spike and Multi-Collector Inductively Coupled

Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Handling

- 1.1. Pre-cleaning: All labware (e.g., PFA vials, centrifuge tubes, pipette tips) must be rigorously acid-cleaned to avoid metal contamination.
- 1.2. Sediment Preparation:
 - Freeze-dry bulk sediment samples to remove water.
 - Grind the dried sediment to a fine, homogeneous powder (<100 mesh) using an agate mortar and pestle.
 - Store the powdered sample in clean, sealed vials.

Sequential Extraction for Authigenic Chromium

This procedure is designed to isolate the isotopically significant authigenic Cr fraction from the detrital silicate-bound fraction.[\[10\]](#)

- 2.1. Carbonate and Fe-Mn Oxyhydroxide Removal:
 - Weigh approximately 100-200 mg of powdered sediment into a clean 50 mL centrifuge tube.
 - Add 10 mL of a buffered acetic acid solution (e.g., 1M sodium acetate buffered to pH 5) to remove carbonates. Agitate for 4-6 hours.
 - Centrifuge and discard the supernatant. Rinse the solid residue with deionized water.
 - To the residue, add 10 mL of a reducing solution (e.g., 0.1 M hydroxylamine hydrochloride in 0.05 M nitric acid) to dissolve Fe-Mn oxyhydroxides. Agitate for 6-8 hours.
 - Centrifuge the sample. Crucially, collect the supernatant (leachate) into a clean PFA vial. This leachate contains the authigenic Cr pool. The remaining solid is the detrital fraction.

Chromium Purification by Ion Exchange Chromatography

The collected leachate must be purified to separate Cr from the sample matrix, which can cause interferences during mass spectrometry.^[12] This is typically a multi-stage process.

- 3.1. Double Spike Addition:
 - Take a precise aliquot of the leachate.
 - Add a known amount of a ^{50}Cr - ^{54}Cr double spike. The amount of spike added should be calculated to achieve an optimal sample-to-spike ratio (e.g., ~1:1).
 - Allow the sample-spike mixture to equilibrate for at least 24 hours.
- 3.2. Cation Exchange Chromatography (Stage 1):
 - Condition a column containing a cation exchange resin (e.g., AG50W-X8) with dilute HCl.
 - Load the spiked sample onto the column.
 - Elute the matrix elements with dilute HCl (e.g., 2 M HCl).
 - Elute Cr with a stronger acid (e.g., 6 M HCl). Collect the Cr fraction.
- 3.3. Anion Exchange Chromatography (Stage 2):
 - To further purify the sample, convert the collected Cr fraction to an appropriate medium for anion exchange. This may involve oxidizing Cr(III) to Cr(VI) using a dilute hydrogen peroxide solution in a basic medium.
 - Condition a column with an anion exchange resin (e.g., AG1-X8).
 - Load the sample. Cr(VI) will be retained by the resin.
 - Wash the column to remove any remaining matrix cations.

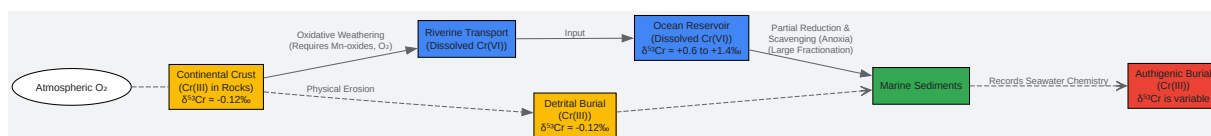
- Elute the purified Cr by reducing it back to Cr(III) with a dilute acid containing a reducing agent.
- Dry down the purified Cr fraction and re-dissolve in dilute nitric acid (e.g., 0.3 M HNO₃) for analysis.

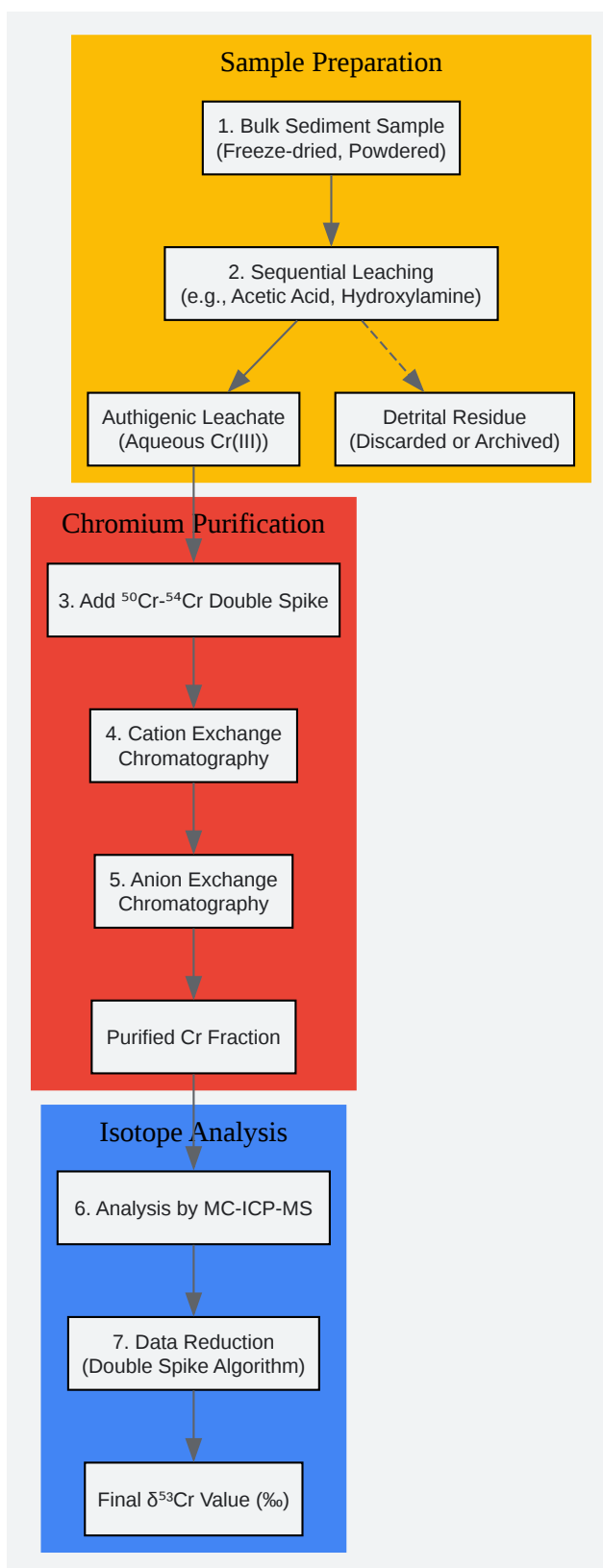
Isotopic Analysis by MC-ICP-MS

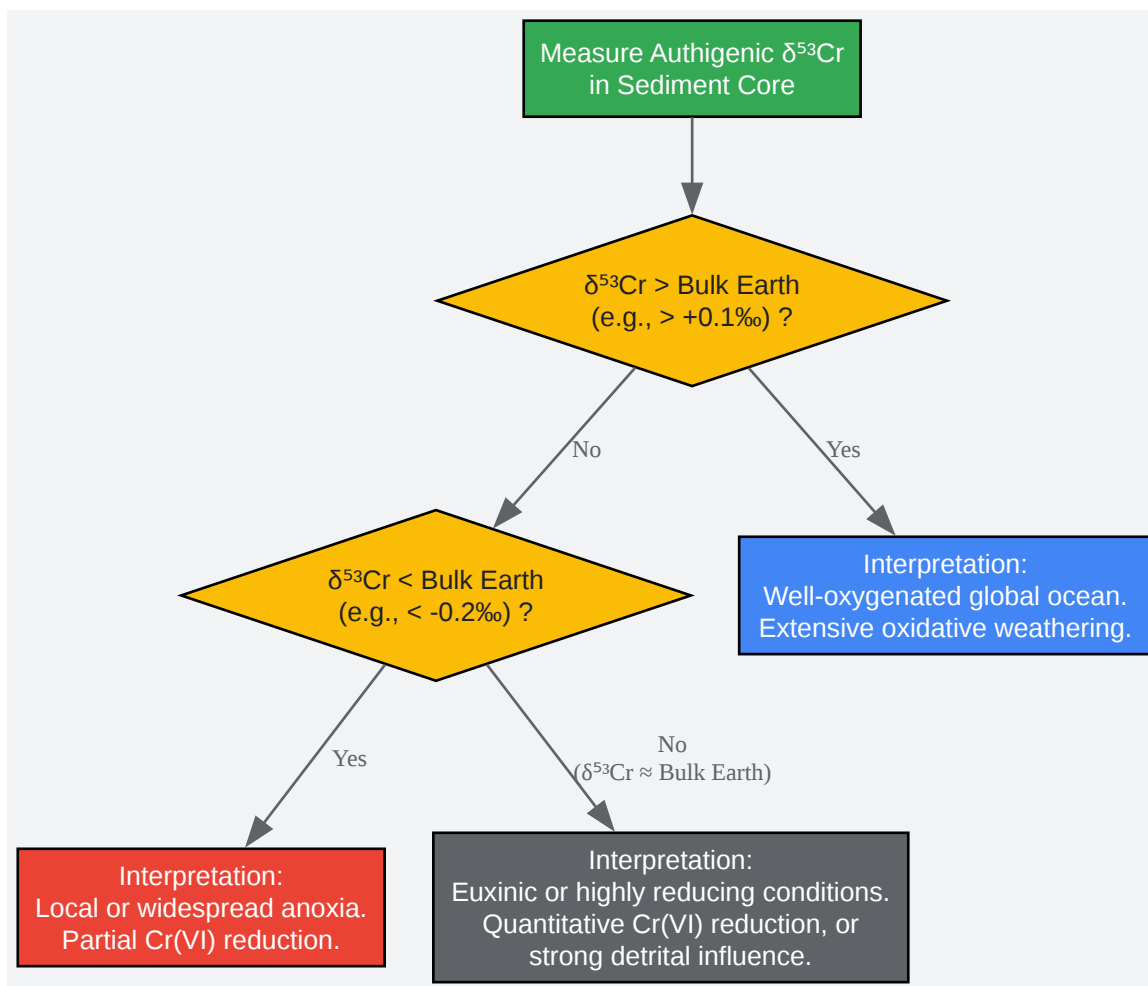
- 4.1. Instrumentation: Use a high-resolution Multi-Collector ICP-Mass Spectrometer capable of resolving isobaric interferences.[\[12\]](#)
- 4.2. Measurement:
 - Introduce the purified sample solution into the MC-ICP-MS.
 - Measure the ion beams for ⁵⁰Cr, ⁵²Cr, ⁵³Cr, and ⁵⁴Cr simultaneously. Also monitor for potential interferences (e.g., ⁵⁰Ti, ⁵⁰V, ⁵⁴Fe).
 - Analyze samples bracketed by a known Cr isotope standard (e.g., NIST SRM 979) to correct for instrument drift.
- 4.3. Data Processing:
 - The raw isotope ratios are corrected for instrumental mass bias and interferences using the double-spike data reduction algorithm.
 - The final chromium isotope composition is expressed in delta notation (δ⁵³Cr) in parts per thousand (per mil, ‰) relative to the NIST SRM 979 standard:
 - $\delta^{53}\text{Cr} (\text{‰}) = [((^{53}\text{Cr}/^{52}\text{Cr})_{\text{sample}} / (^{53}\text{Cr}/^{52}\text{Cr})_{\text{SRM979}}) - 1] \times 1000$

Visualizations

Chromium Biogeochemical Cycle and Isotope Fractionation







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